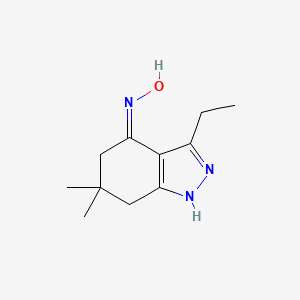![molecular formula C20H34ClNO2 B6035051 1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride](/img/structure/B6035051.png)
1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride is a complex organic compound with a unique structure that combines a piperidine ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with propylene oxide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another similar compound with a hydroxyl group instead of a methoxy group.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A derivative used in polymer chemistry.
Uniqueness
1-[(4-Methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its combination of a methoxyphenyl group and a tetramethylpiperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[(4-methylphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.ClH/c1-16-7-9-17(10-8-16)14-23-15-18(22)13-21-19(2,3)11-6-12-20(21,4)5;/h7-10,18,22H,6,11-15H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVBOPSGJBOTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6034990.png)
![6-(3-fluorophenyl)-N-methyl-N-(1-pyrimidin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6035005.png)
![(3-(3-methoxybenzyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6035012.png)
![isopropyl 7-(3-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6035020.png)
![1-[1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanone](/img/structure/B6035021.png)
![(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B6035023.png)
![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolan-4-one](/img/structure/B6035048.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6035068.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)
